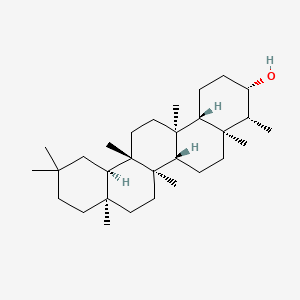

エピフリーデラノール

説明

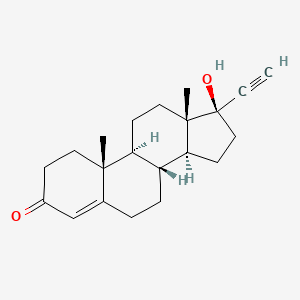

Epi-Friedelanol is a triterpenoid.

Epifriedelanol is a natural product found in Elephantopus scaber, Anchietea salutaris, and other organisms with data available.

科学的研究の応用

毛状根培養における生産

エピフリーデラノールは、麻としても知られるCannabis sativa L.の根で産生されます . エピフリーデラノールの生産は、植物の毛状根培養で増強することができます . 75 μMのサリチル酸で処理した毛状根は、未処理の毛状根よりもエピフリーデラノールレベルが1.4倍高くなりました .

抗炎症効果

麻の根に見られるエピフリーデラノールは、抗炎症効果があることが報告されています . これにより、炎症を特徴とする状態の治療に役立つ可能性があります。

バイオマスの生産

エピフリーデラノールの生産は、成長培地で使用される炭素源とエリシターの影響を受けます . 3%のショ糖の存在により、28日後に毛状根培養でエピフリーデラノールの蓄積が最も多くなりました .

エリシテーションによる増強

毛状根培養におけるエピフリーデラノールの生産は、エリシテーションによって増強することができます . 100 µMのサリチル酸は、毛状根培養でエピフリーデラノールの生産量が最も多くなりました .

医薬品の用途

さまざまな特性があるため、エピフリーデラノールは、抗糖尿病、脂質低下、抗酸化、肝保護、抗潰瘍、抗炎症、抗菌、抗がん、老化防止などの特性が評価されています . これにより、医薬品用途のための貴重な化合物となります。

商業生産

C. sativaの毛状根培養におけるエピフリーデラノールの生産量の増加は、医薬品会社で商業生産に使用できることを示しています .

作用機序

Target of Action

Epifriedelanol, a triterpenoid isolated from the root bark of Ulmus davidiana , has been found to exhibit antitumor activity and antibacterial effects . The primary targets of Epifriedelanol are human primary cells and certain bacterial species . It inhibits cellular senescence in human primary cells and demonstrates bacteriostatic activity against Staphylococcus aureus .

Mode of Action

Epifriedelanol interacts with its targets to inhibit their normal function. In human primary cells, it inhibits cellular senescence .

Biochemical Pathways

It is known that bacteriostatic agents like epifriedelanol function by inhibiting bacterial protein synthesis or metabolic pathways

Pharmacokinetics

It is known that epifriedelanol is a triterpenoid isolated from the root bark of ulmus davidiana . More research is needed to understand the pharmacokinetics of Epifriedelanol .

Result of Action

The result of Epifriedelanol’s action is the inhibition of cellular senescence in human primary cells and bacteriostatic activity against certain bacterial species . This means that Epifriedelanol can prevent the aging of cells and inhibit the growth of certain bacteria.

Action Environment

The action of Epifriedelanol can be influenced by various environmental factors. For instance, the biosynthesis of active compounds in naturally grown plants is directly affected by species and environmental factors . Furthermore, the production of Epifriedelanol can be enhanced in certain conditions, such as the presence of specific elicitors . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of Epifriedelanol.

生化学分析

Biochemical Properties

Epifriedelanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to have inhibitory effects on adriamycin-induced cellular senescence in human fibroblasts (HDFs) and human umbilical vein endothelial cells (HUVECs) . The nature of these interactions is primarily inhibitory, suggesting that Epifriedelanol may act as a regulator in certain biochemical pathways .

Cellular Effects

Epifriedelanol has profound effects on various types of cells and cellular processes. It influences cell function by reducing cellular senescence in human primary cells . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, Epifriedelanol has been found to suppress adriamycin-induced cellular senescence as well as replicative senescence in HDFs and HUVECs .

Molecular Mechanism

Epifriedelanol exerts its effects at the molecular level through various mechanisms. It has binding interactions with biomolecules, can inhibit or activate enzymes, and can induce changes in gene expression . The exact molecular target of Epifriedelanol has not been fully elucidated yet.

Temporal Effects in Laboratory Settings

The effects of Epifriedelanol change over time in laboratory settings. It has been observed that the bacteriostatic effect of Epifriedelanol on Staphylococcus aureus did not allow the growth of bacteria but did not cause a reduction in colony-forming units (CFU) over time . This suggests that Epifriedelanol may have long-term effects on cellular function.

Metabolic Pathways

Epifriedelanol is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels

Transport and Distribution

Epifriedelanol is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, and can affect its localization or accumulation

Subcellular Localization

It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications

特性

IUPAC Name |

(3S,4R,4aS,6aS,6aS,6bR,8aR,12aR,14aS,14bS)-4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-hexadecahydropicen-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52O/c1-20-21(31)9-10-22-27(20,5)12-11-23-28(22,6)16-18-30(8)24-19-25(2,3)13-14-26(24,4)15-17-29(23,30)7/h20-24,31H,9-19H2,1-8H3/t20-,21-,22+,23-,24+,26+,27+,28-,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCDQFROEGGNAER-PFOIMGGJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](CC[C@@H]2[C@@]1(CC[C@H]3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C)C)C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10937494 | |

| Record name | 4,4a,6b,8a,11,11,12b,14a-Octamethyldocosahydropicen-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10937494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16844-71-6 | |

| Record name | Epifriedelanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16844-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epifriedelanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016844716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epifriendelanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=741685 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4a,6b,8a,11,11,12b,14a-Octamethyldocosahydropicen-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10937494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

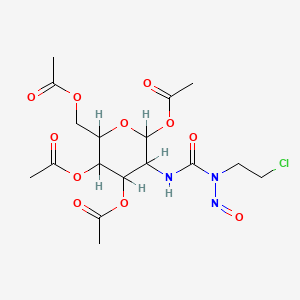

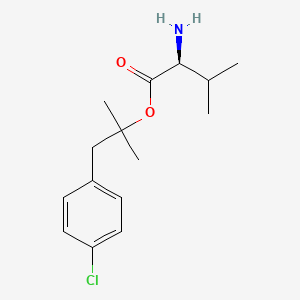

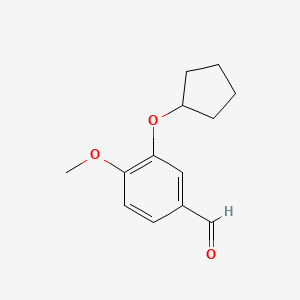

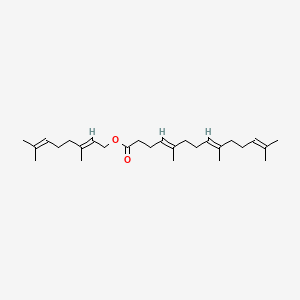

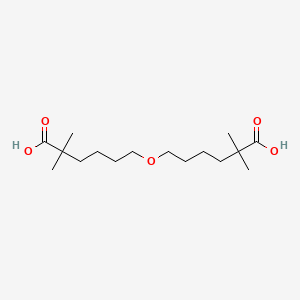

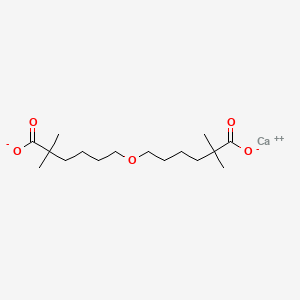

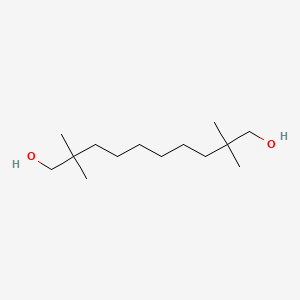

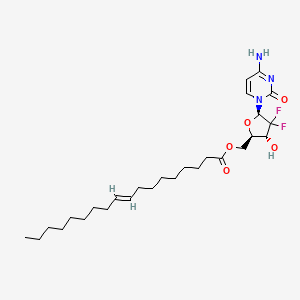

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-7-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B1671412.png)